REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[CH2:4][N:5]([CH3:7])[CH3:6].C(O)(C)C.C(=O)=O.C([Li])CCC.[B:24](OC)([O:27][CH3:28])[O:25][CH3:26]>O1CCCC1>[CH3:6][N:5]([CH2:4][C:3]1[CH:8]=[CH:9][CH:10]=[CH:11][C:2]=1[B:24]([O:27][CH3:28])[O:25][CH3:26])[CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CN(C)C)C=CC=C1
|
Name
|
isopropanol dry ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O.C(=O)=O
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred at −70° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above −60° C
|
Type
|
CUSTOM
|
Details
|
did not rise above −60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 25° C. in the course of 15 hours
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated on a rotary evaporator (500-10 mbar)
|
Type
|
TEMPERATURE
|
Details
|
without heat
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered over an inert gas frit under nitrogen
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotary evaporator (500-10 mbar)
|
Type
|
TEMPERATURE
|
Details
|
without heat
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=C(C=CC=C1)B(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 61.5% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |